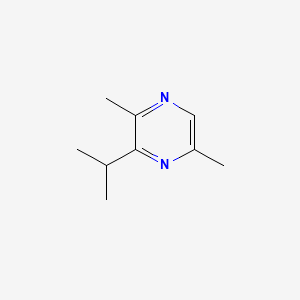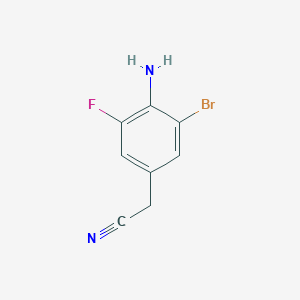
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is an organic compound with a complex structure It is characterized by the presence of two 2-chloro-2-methylpropanoate groups attached to a 1,4-phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) typically involves the esterification of 2-chloro-2-methylpropanoic acid with 1,4-phenylenedimethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted derivatives with functional groups like amines or thiols.
Hydrolysis: Products are 2-chloro-2-methylpropanoic acid and 1,4-phenylenedimethanol.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) involves its interaction with nucleophiles due to the presence of reactive ester and chloro groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-2-methylpropanoate
- 2-Chloro-2-methylpropanoic acid
- 1,4-Phenylenedimethanol
Uniqueness
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is unique due to its dual ester and chloro functionalities, which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C15H18Cl2O4 |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
[4-(2-chloro-2-methylpropanoyl)oxy-3-methylphenyl] 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C15H18Cl2O4/c1-9-8-10(20-12(18)14(2,3)16)6-7-11(9)21-13(19)15(4,5)17/h6-8H,1-5H3 |
Clave InChI |
UUJHIPNERGDNGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)Cl)OC(=O)C(C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



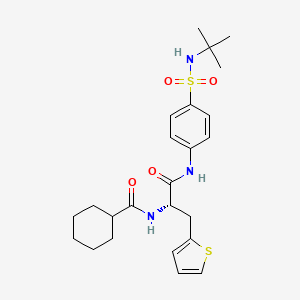
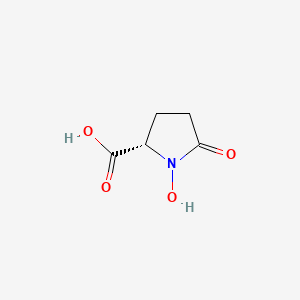

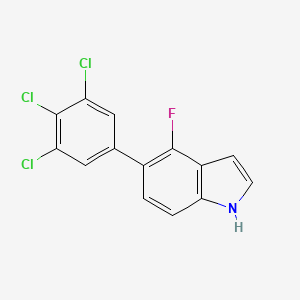
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)
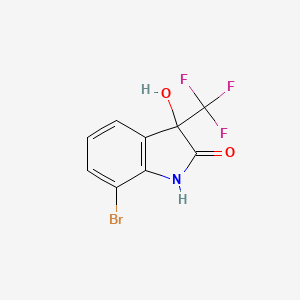

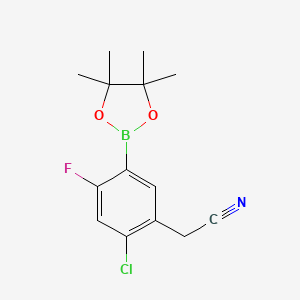
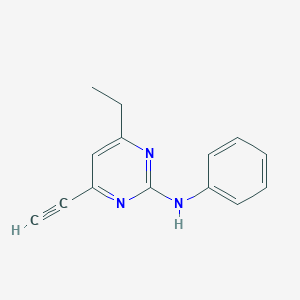
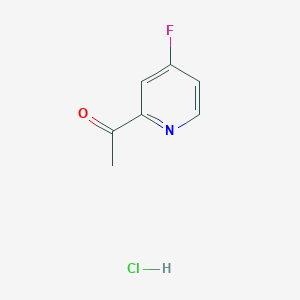
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
